6-Fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-4-ium-1-yl]-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate 6-Fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-4-ium-1-yl]-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate Prulifloxacin, also known as NM-441, is an inhibitor of bacterial DNA gyrase used to treat urinary tract infections. Prulifloxacin is an oral fluoroquinolone with a broad in vitro activity spectrum against Gram positive and negative bacteria and among fluoroquinolones has the lowest power of inducing resistance. In vitro and in vivo studies have shown its clinical efficacy and pathogen eradication.
Brand Name: Vulcanchem
CAS No.: 123447-62-1
VCID: VC0540471
InChI: InChI=1S/C21H20FN3O6S/c1-10-16(31-21(29)30-10)9-23-3-5-24(6-4-23)15-8-14-12(7-13(15)22)18(26)17(20(27)28)19-25(14)11(2)32-19/h7-8,11H,3-6,9H2,1-2H3,(H,27,28)
SMILES: CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCN(CC4)CC5=C(OC(=O)O5)C
Molecular Formula: C21H20FN3O6S
Molecular Weight: 461.5 g/mol

6-Fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-4-ium-1-yl]-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate

CAS No.: 123447-62-1

Inhibitors

VCID: VC0540471

Molecular Formula: C21H20FN3O6S

Molecular Weight: 461.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

6-Fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-4-ium-1-yl]-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate - 123447-62-1

CAS No. 123447-62-1
Product Name 6-Fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-4-ium-1-yl]-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate
Molecular Formula C21H20FN3O6S
Molecular Weight 461.5 g/mol
IUPAC Name 6-fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid
Standard InChI InChI=1S/C21H20FN3O6S/c1-10-16(31-21(29)30-10)9-23-3-5-24(6-4-23)15-8-14-12(7-13(15)22)18(26)17(20(27)28)19-25(14)11(2)32-19/h7-8,11H,3-6,9H2,1-2H3,(H,27,28)
Standard InChIKey PWNMXPDKBYZCOO-UHFFFAOYSA-N
SMILES CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCN(CC4)CC5=C(OC(=O)O5)C
Canonical SMILES CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)[O-])F)N4CC[NH+](CC4)CC5=C(OC(=O)O5)C
Appearance Solid powder
Description Prulifloxacin, also known as NM-441, is an inhibitor of bacterial DNA gyrase used to treat urinary tract infections. Prulifloxacin is an oral fluoroquinolone with a broad in vitro activity spectrum against Gram positive and negative bacteria and among fluoroquinolones has the lowest power of inducing resistance. In vitro and in vivo studies have shown its clinical efficacy and pathogen eradication.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 6-fluoro-1-methyl-7-(4-(5-methyl-2-oxo-1,3-dioxelen-4-yl)methyl-1-piperazinyl)-4-oxo-4H-(1,3)thiazeto(3,2-a)quinoline-3-carboxylic acid
NM 441
NM-441
NM441
prulifloxacin
Reference 1: Giusti M, Blasi F, Iori I, Mazzone A, Sgambato F, Politi C, Colagrande P, Casali A, Valerio A, Gussoni G, Bonizzoni E, Campanini M. Prulifloxacin vs Levofloxacin for Exacerbation of COPD after Failure of Other Antibiotics. COPD. 2016 Oct;13(5):555-60. doi: 10.3109/15412555.2016.1152236. Epub 2016 Mar 30. PubMed PMID: 27027547.
2: Passali D, Crisanti A, Bellussi LM. Role of prulifloxacin in the treatment of acute rhinosinusitis. Infez Med. 2015 Dec;23(4):301-6. PubMed PMID: 26700078.
3: Blasi F, Schaberg T, Centanni S, Del Vecchio A, Rosignoli MT, Dionisio P. Prulifloxacin versus levofloxacin in the treatment of severe COPD patients with acute exacerbations of chronic bronchitis. Pulm Pharmacol Ther. 2013 Oct;26(5):609-16. doi: 10.1016/j.pupt.2013.03.014. Epub 2013 Mar 26. PubMed PMID: 23538168.
4: Costantini E, Zucchi A, Salvini E, Cicalese A, Li Marzi V, Filocamo MT, Bini V, Lazzeri M. Prulifloxacin vs fosfomycin for prophylaxis in female patients with recurrent UTIs: a non-inferiority trial. Int Urogynecol J. 2014 Sep;25(9):1173-8. doi: 10.1007/s00192-013-2318-1. Epub 2014 Feb 20. PubMed PMID: 24554302.
5: Locatelli M, Cifelli R, Carlucci G, Romagnoli A. Stability study of Prulifloxacin and Ulifloxacin in human plasma by HPLC-DAD. J Enzyme Inhib Med Chem. 2016;31(1):106-11. doi: 10.3109/14756366.2015.1004062. Epub 2015 Feb 16. PubMed PMID: 25683081.
6: Wu T, Fang B, Chang L, Liu M, Chen F. Sensitive determination of DNA based on the interaction between prulifloxacin-terbium(III) complex and DNA. Luminescence. 2013 Nov-Dec;28(6):894-9. doi: 10.1002/bio.2453. Epub 2013 Jan 7. PubMed PMID: 23297144.
7: Busetto GM, Giovannone R, Ferro M, Tricarico S, Del Giudice F, Matei DV, De Cobelli O, Gentile V, De Berardinis E. Chronic bacterial prostatitis: efficacy of short-lasting antibiotic therapy with prulifloxacin (Unidrox®) in association with saw palmetto extract, lactobacillus sporogens and arbutin (Lactorepens®). BMC Urol. 2014 Jul 19;14:53. doi: 10.1186/1471-2490-14-53. PubMed PMID: 25038794; PubMed Central PMCID: PMC4108969.
8: Nandi U, Roy B, Das AK, Pal TK. Correlation among the toxicity profiling (28-days repeated oral dose toxicity), toxicokinetics and tissue distribution data of ulifloxacin, the active metabolite of prulifloxacin in Wistar albino rats. Environ Toxicol Pharmacol. 2012 Sep;34(2):588-607. doi: 10.1016/j.etap.2012.07.001. Epub 2012 Jul 14. PubMed PMID: 22885677.
9: Karageorgopoulos DE, Maraki S, Vatopoulos AC, Samonis G, Schito GC, Falagas ME. Antimicrobial activity of prulifloxacin in comparison with other fluoroquinolones against community-acquired urinary and respiratory pathogens isolated in Greece. Eur J Clin Microbiol Infect Dis. 2013 Nov;32(11):1417-22. doi: 10.1007/s10096-013-1891-z. Epub 2013 May 19. PubMed PMID: 23686506.
10: Chen Y, Yang H, Lu G, Wu X, Huang W, Wu Y, Lv X, Wu G, Zhang G, Li Q, Sun Y. Prulifloxacin versus levofloxacin in the treatment of respiratory and urinary tract infections: a multicentre, double-blind, randomized controlled clinical trial. Chemotherapy. 2012;58(3):249-56. doi: 10.1159/000339718. Epub 2012 Aug 9. PubMed PMID: 22890091.
PubChem Compound 65947
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator